![molecular formula C18H20N4O4S B2860210 N-(3-乙氧基丙基)-3-甲基-6-(3-硝基苯基)咪唑并[2,1-b]噻唑-2-甲酰胺 CAS No. 852135-57-0](/img/structure/B2860210.png)

N-(3-乙氧基丙基)-3-甲基-6-(3-硝基苯基)咪唑并[2,1-b]噻唑-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

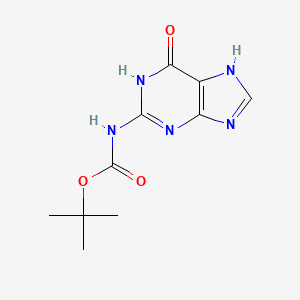

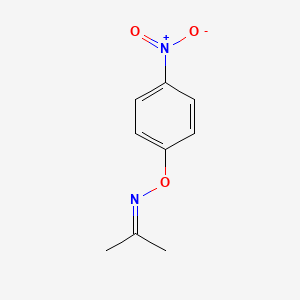

Imidazo[2,1-b]thiazole and its derivatives are known to have significant biological activities. They are used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .

Synthesis Analysis

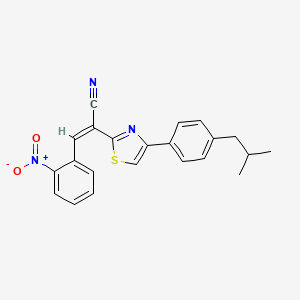

The synthesis of imidazo[2,1-b]thiazole and its derivatives often involves a catalyst-free microwave-assisted procedure. This method provides rapid access to functionalized imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole and its derivatives is complex, with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-b]thiazole and its derivatives are complex and often involve a series of steps .Physical And Chemical Properties Analysis

Imidazo[2,1-b]thiazole and its derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学研究应用

咪唑并[2,1-b]噻唑衍生物和免疫调节

咪唑并[2,1-b]噻唑衍生物,包括 N-(3-乙氧基丙基)-3-甲基-6-(3-硝基苯基)咪唑并[2,1-b]噻唑-2-甲酰胺,因其潜在的免疫学效应而被探索,特别是在调节人 T 淋巴细胞上的 CD2 受体表达方面。Harraga 等人 (1994) 的一项研究开发了一系列取代的咪唑并[2,1-b]噻唑,以研究它们的体外免疫学影响。该研究旨在识别能够再生 CD2 受体表达的化合物,表明潜在的免疫调节应用。有利的结构参数包括 C-6 位上的芳基部分,带有甲氧基或硝基,以及 C-3 位上的乙酯,表明特定的结构特征有助于观察到的免疫活性 Harraga 等人,1994。

抗菌和抗真菌特性

Chandrakantha 等人 (2014) 对咪唑并[2,1-b]噻唑衍生物的进一步研究揭示了显着的抗菌和抗真菌特性。该研究从 5-(4-氟-3-硝基苯基)-[1,3,4]噻二唑-2-胺合成了一系列化合物,其中包括 N-(3-乙氧基丙基)-3-甲基-6-(3-硝基苯基)咪唑并[2,1-b]噻唑-2-甲酰胺结构的变体。这些化合物在 0.5-1.0 mg/mL 的浓度下表现出显着的抗菌活性,突出了它们作为抗菌剂的潜力。通过平板孔法评估抗菌活性,表明抑制区对某些菌株有效 Chandrakantha 等人,2014。

潜在的抗炎应用

咪唑并[2,1-b]噻唑衍生物的科学研究应用的另一个方面涉及它们潜在的抗炎作用。Andreani 等人 (2000) 从与左旋咪唑相关的甲氧基衍生物合成了 6-(羟基苯基)咪唑并[2,1-b]噻唑,以测试它们对人中性粒细胞功能(包括运动、超氧化物产生和溶菌酶脱颗粒)的影响。几种衍生物对这些中性粒细胞功能表现出显着的抑制作用,表明潜在的抗炎应用。该研究强调了结构修饰在增强这些化合物生物活性中的重要性 Andreani 等人,2000。

安全和危害

未来方向

作用机制

Target of Action

The primary target of N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells.

Mode of Action

The compound interacts with Pantothenate synthetase, inhibiting its function . The exact interaction pattern and stability of the protein-ligand complex are yet to be fully understood. Molecular docking and dynamics studies have been carried out for similar compounds to understand their putative binding pattern .

Biochemical Pathways

By inhibiting Pantothenate synthetase, the compound disrupts the biosynthesis of coenzyme A. This affects various metabolic processes within the cell that rely on this coenzyme, leading to an overall inhibition of bacterial growth .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been predicted in silico . .

Result of Action

The compound has shown significant in vitro antitubercular activity. For instance, one of the derivatives carrying a 4-nitro phenyl moiety displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . It’s worth noting that no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .

属性

IUPAC Name |

N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-3-26-9-5-8-19-17(23)16-12(2)21-11-15(20-18(21)27-16)13-6-4-7-14(10-13)22(24)25/h4,6-7,10-11H,3,5,8-9H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEHGKOPRHBGCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide](/img/no-structure.png)

![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B2860140.png)

![2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2860142.png)

![[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2860147.png)